molecular formula C13H18O2 B1260037 Cyclooctylpyranone

Cyclooctylpyranone

Cat. No.: B1260037
M. Wt: 206.28 g/mol
InChI Key: RLEGNEMAZOQPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctylpyranone is a synthetic compound featuring an eight-membered cycloalkyl ring fused to a pyranone core. It has garnered attention as a lead structure in the development of nonpeptidic HIV protease inhibitors . The cyclooctyl ring confers conformational flexibility, which allows the molecule to adapt to the protease’s binding pocket.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-cyclooctylpyran-2-one

InChI

InChI=1S/C13H18O2/c14-13-12(9-6-10-15-13)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2

InChI Key

RLEGNEMAZOQPDY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=CC=COC2=O

Synonyms

cyclooctylpyranone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Cyclopentylpyranone vs. Cyclooctylpyranone

Replacing the benzene ring in 4-hydroxycoumarin (4-HC) with smaller cycloalkyl rings, such as cyclopentyl (5-membered), yielded cyclopentylpyranone. However, this compound (8-membered ring) exhibited superior adaptability due to its larger, more flexible ring system.

Key Insight: The 8-membered ring’s flexibility enables better accommodation in the protease’s S1/S3 subsites, though unmodified this compound still requires optimization for cellular efficacy.

Substituted this compound Derivatives

Meta-Carboxamide Derivatives

Substitution at the meta position of the aryl ring with carboxamide groups (e.g., derivatives 36 and 41 ) significantly improved binding affinity. Derivative 41 achieved a Ki of 3.0 nM, a 4-fold enhancement over the parent compound (Ki = 11.7 nM) . X-ray crystallography revealed that the carboxamide group forms hydrogen bonds with the protease’s S3 region, stabilizing the inhibitor-enzyme complex .

Arene-Sulfonamide Derivatives

Incorporating arene-sulfonamide substituents further enhanced antiviral activity. These modifications increased steric and electronic complementarity with the protease’s hydrophobic pockets, reducing IC50 values in cell culture assays .

Impact of Cycloalkyl Ring Size

Compound Ring Size Ki (nM) IC50 (mM) Key Features
Cyclopentylpyranone 5 N/A N/A Rigid, poor adaptability
This compound 8 11.7 57 Flexible, moderate binding
Derivative 36 8 4.0 N/A Carboxamide H-bonding
Derivative 41 8 3.0 N/A Optimized S3 interactions

Table 1: Comparative data for this compound and analogues.

Mechanistic Insights

  • Flexibility vs. Specificity : The cyclooctyl ring’s flexibility allows induced-fit binding but necessitates substituents (e.g., carboxamides) to "lock" the bioactive conformation .
  • Hydrogen Bonding : Meta-substituted derivatives leverage hydrogen bonds to offset the entropic penalty of ring flexibility, improving Ki values by 3–4 fold .
  • Cellular Activity: Despite strong enzyme inhibition, unsubstituted this compound’s low cellular efficacy (IC50 = 57 mM) underscores the importance of optimizing membrane permeability and metabolic stability .

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